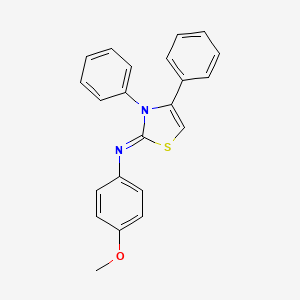![molecular formula C18H15BrN2O2 B11711359 (4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)
(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylamino group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a suitable base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, alcohols, and other derivatives that retain the core structure of the original compound. These products can be further utilized in different applications, including pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule It exhibits properties that may be useful in the development of new drugs or therapeutic agents
Medicine
In medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect. The exact pathways involved may vary depending on the specific application and target.
Properties
Molecular Formula |
C18H15BrN2O2 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15BrN2O2/c1-21(2)13-9-7-12(8-10-13)11-16-18(22)23-17(20-16)14-5-3-4-6-15(14)19/h3-11H,1-2H3/b16-11- |
InChI Key |
ARRSOBZGQOPWII-WJDWOHSUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11711278.png)
![1-[(phenylamino)methyl]-1H-indole-2,3-dione](/img/structure/B11711290.png)
![[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11711295.png)

![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)
![(2E,4E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-5-phenylpenta-2,4-dienamide](/img/structure/B11711310.png)
![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)

![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl docosanoate](/img/structure/B11711319.png)

![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11711334.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol](/img/structure/B11711339.png)
methanone](/img/structure/B11711344.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
